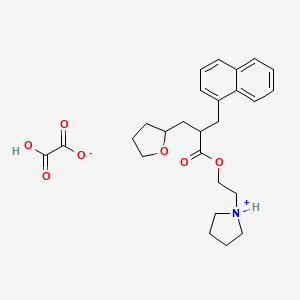![molecular formula C12H22N2O2 B13730274 trans-tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B13730274.png)
trans-tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole: is a chemical compound with the molecular formula C12H23ClN2O2 . It is a derivative of cyclopenta[c]pyrrole, characterized by the presence of an amino group and a tert-butoxycarbonyl (boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-5-amino-2-boc-hexahydro-cyclopenta[c]pyrrole typically involves the following steps:
Cyclization Reaction: The starting material undergoes a cyclization reaction to form the cyclopenta[c]pyrrole ring structure.
Amination: An amino group is introduced into the ring structure through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of trans-5-amino-2-boc-hexahydro-cyclopenta[c]pyrrole involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Purification: The product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.
化学反应分析
Types of Reactions:
Oxidation: trans-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides, alkoxides, and amines can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkane derivatives .
科学研究应用
Chemistry: trans-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme activity and receptor binding .
Medicine: Its structural features make it a candidate for the design of new therapeutic agents targeting various diseases .
Industry: In the industrial sector, trans-5-amino-2-boc-hexahydro-cyclopenta[c]pyrrole is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .
作用机制
The mechanism of action of trans-5-amino-2-boc-hexahydro-cyclopenta[c]pyrrole involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the boc group provides steric protection. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
相似化合物的比较
- trans-5-Amino-2-boc-hexahydro-cyclopenta[b]pyrrole
- trans-5-Amino-2-boc-hexahydro-cyclopenta[d]pyrrole
- trans-5-Amino-2-boc-hexahydro-cyclopenta[e]pyrrole
Comparison: While these compounds share a similar core structure, the position of the amino and boc groups can significantly influence their chemical reactivity and biological activity. trans-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole is unique due to its specific ring structure and the spatial arrangement of its functional groups, which can result in distinct interactions with biological targets and different synthetic applications .
属性
分子式 |
C12H22N2O2 |
|---|---|
分子量 |
226.32 g/mol |
IUPAC 名称 |
tert-butyl (3aR,6aR)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-8-4-10(13)5-9(8)7-14/h8-10H,4-7,13H2,1-3H3/t8-,9-/m0/s1 |
InChI 键 |
DPYIUHWPQGIBSS-IUCAKERBSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CC(C[C@H]2C1)N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC2CC(CC2C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9,10-Anthracenedione, 1,5-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-8-nitro-](/img/structure/B13730193.png)


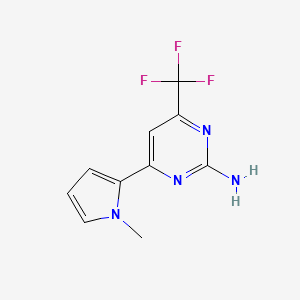
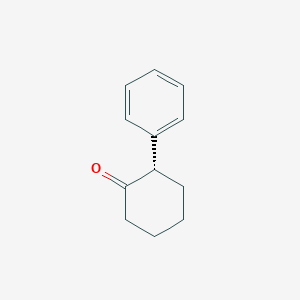
![(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;2,2,2-trifluoroacetic acid](/img/structure/B13730226.png)

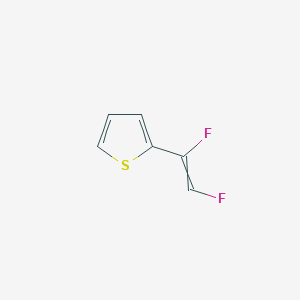
![[(1R)-1-[(2S,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate](/img/structure/B13730242.png)
![sodium;2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxycarbonylamino]ethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate](/img/structure/B13730248.png)
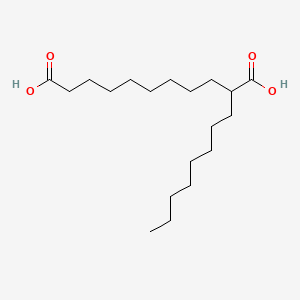
![7-(E)-p-Chlorobenzylidene-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13730264.png)

